molecular formula C10H7Cl2N B1471024 3,4-Dichloronaphthalen-1-amine CAS No. 25833-32-3

3,4-Dichloronaphthalen-1-amine

Cat. No. B1471024
CAS RN: 25833-32-3
M. Wt: 212.07 g/mol
InChI Key: CBOUQQWXTCAXJB-UHFFFAOYSA-N
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Description

3,4-Dichloronaphthalen-1-amine is a chemical compound with the molecular formula C10H7Cl2N . It is a derivative of ammonia where two hydrogen atoms are replaced by two chlorine atoms and one hydrogen atom is replaced by a naphthalene group .


Molecular Structure Analysis

The molecular structure of 3,4-Dichloronaphthalen-1-amine consists of a naphthalene ring, which is a polycyclic aromatic hydrocarbon composed of two fused benzene rings, with two chlorine atoms and one amine group attached . The exact positions of these groups on the naphthalene ring can be determined by the numbering of the carbon atoms in the ring .

Scientific Research Applications

Isothermal Solubility in Supercritical Carbon Dioxide

Research by Zacconi et al. (2017) explores the solubility of solid derivatives of dichlone, specifically focusing on derivatives such as 2-(benzylamino)-3-chloronaphthalene-1,4-dione and 2-chloro-3-(phenethylamino)naphthalene-1,4-dione. These compounds are synthesized by replacing the chlorine atom with the amine substituent. The study measures their solubility in supercritical carbon dioxide, providing insights into their potential applications in supercritical fluid extraction and other industrial processes (Zacconi et al., 2017).

Optical and Redox Properties in Core-Substituted Dyes

Thalacker et al. (2006) report on the synthesis and properties of core-substituted naphthalene diimide dyes. This study highlights the modification of dichlorinated naphthalene with amines to produce new derivatives with distinctive optical and electrochemical properties. These findings are significant for the development of new materials for electronic and photonic applications (Thalacker et al., 2006).

Aminolysis of Dichloronaphthalic Anhydride

Anikin and Kupriyan (2001) investigate the aminolysis of dichloronaphthalic anhydride with primary amines. Their research provides valuable information on the chemical pathways and products formed during the reaction, which is crucial for understanding the reactivity and potential applications of these compounds in chemical synthesis (Anikin & Kupriyan, 2001).

Antibacterial Agents from Naphthalen-1-amine Derivatives

Abbasi et al. (2015) explore the synthesis of N-alkyl/aralkyl-4-methyl-N-(naphthalen-1yl)benzenesulfonamides from naphthalen-1-amine. Their research demonstrates the antibacterial potential of these compounds, indicating their relevance in the development of new antibacterial drugs (Abbasi et al., 2015).

properties

IUPAC Name

3,4-dichloronaphthalen-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2N/c11-8-5-9(13)6-3-1-2-4-7(6)10(8)12/h1-5H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBOUQQWXTCAXJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=C2Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dichloronaphthalen-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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